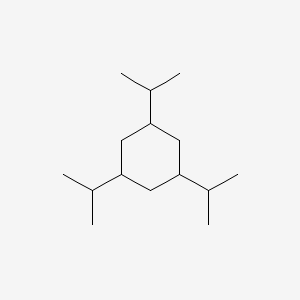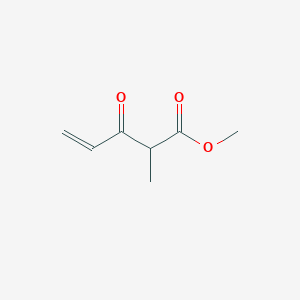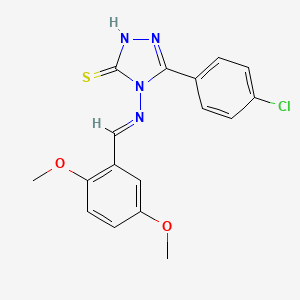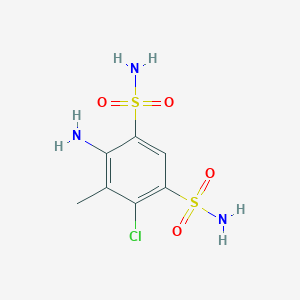
1,3,5-Triisopropylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triisopropylcyclohexane is a chemical compound with the molecular formula C15H30. It is a monocycloalkane with three isopropyl groups attached to the cyclohexane ring at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triisopropylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of corresponding aromatic compounds. The process involves the use of metal catalysts such as palladium or platinum on carbon supports. The reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triisopropylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts to produce fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine gas under UV light.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3,5-Triisopropylcyclohexane has several scientific research applications:
Chemistry: Used as a model compound in studies of cycloalkane behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.
Industry: Utilized in the development of fuel surrogates for diesel and aviation fuels due to its thermophysical properties
Mechanism of Action
The mechanism of action of 1,3,5-Triisopropylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. Its bulky isopropyl groups create steric hindrance, affecting the compound’s reactivity and interaction with other molecules. In fuel applications, it acts as a surrogate component to mimic the behavior of real fuels in combustion studies .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler monocycloalkane without substituents.
1,2,4-Triisopropylcyclohexane: Similar structure but with different substitution pattern.
1,3,5-Triethylcyclohexane: Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
1,3,5-Triisopropylcyclohexane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in studies of steric effects and hydrophobic interactions in chemical and biological systems .
Properties
CAS No. |
34387-60-5 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
1,3,5-tri(propan-2-yl)cyclohexane |
InChI |
InChI=1S/C15H30/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-15H,7-9H2,1-6H3 |
InChI Key |
NPNNVCRGZWDXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CC(C1)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)
![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)





![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)
![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)

